Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)

(2R)-2-amino-2-methyl-pent-4-enoic acid structure
96886-56-5 structure
商品名:(2R)-2-amino-2-methyl-pent-4-enoic acid
CAS番号:96886-56-5
MF:C6H11NO2
メガワット:129.157041788101
MDL:MFCD00153479
CID:61870
PubChem ID:329761371

(2R)-2-amino-2-methyl-pent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-2-methylpent-4-enoic acid
    • L-alpha-Allylalanine
    • (2R)-2-amino-2-methylpent-4-enoic acid
    • (R)-(+)-α-Allylalanine
    • (R)-2-(2'-propylenyl) alanine
    • (R)-2-amino-2-methyl-4-pentenoic acid
    • 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-
    • alpha-methyl-D-Allylglycine
    • H-alpha-All-L-Ala-OH
    • (S)-2-Amino-2-methyl-4-pentenoic acid
    • A-ALLYL-D-ALA
    • AmbotzHAA5240
    • D-A-ALLYLALANINE
    • H-A-ALL-D-ALA-OH
    • (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)
    • 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)
    • (2R)-2-Azaniumyl-2-methylpent-4-enoate
    • (R)-α-Allylalanine
    • (2R)-2-amino-2-methyl-pent-4-enoic acid
    • PS-12444
    • AB04108
    • AC-060
    • (R)-(+)-
    • CS-0089885
    • (R)-a-Allylalanine (H-D-aMeGly(All)-OH)
    • MFCD00153479
    • A-Allylalanine
    • SCHEMBL371079
    • ALPHA-ALLYL-D-ALA
    • (r)-alpha-allylalanine
    • 96886-56-5
    • (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)
    • DTXSID00441959
    • A-ALLYL-L-ALA
    • AKOS016843850
    • LT0126
    • A inverted exclamation mark-Allyl-D-Ala
    • MDL: MFCD00153479
    • インチ: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
    • InChIKey: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
    • ほほえんだ: O=C([C@@](C)(CC=C)N)O

計算された属性

  • せいみつぶんしりょう: 147.09000
  • どういたいしつりょう: 129.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 226.2±33.0 °C at 760 mmHg
  • フラッシュポイント: 90.6±25.4 °C
  • 屈折率: 1.484
  • PSA: 72.55000
  • LogP: 1.00050
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

(2R)-2-amino-2-methyl-pent-4-enoic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

(2R)-2-amino-2-methyl-pent-4-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0993621-1g
(R)-2-Amino-2-methylpent-4-enoic acid
96886-56-5 95%
1g
$900 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0415-500MG
(2R)-2-amino-2-methyl-pent-4-enoic acid
96886-56-5 95%
500MG
¥ 2,204.00 2023-03-16
abcr
AB259179-1 g
(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); .
96886-56-5
1g
€892.00 2023-06-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R849782-250mg
(R)-2-(2'-propylenyl)alanine
96886-56-5 >97%
250mg
1,188.00 2021-05-17
Chemenu
CM100705-1g
(R)-2-amino-2-methylpent-4-enoic acid
96886-56-5 95%
1g
$469 2021-06-09
Cooke Chemical
S396879-100mg
(R)-(+)-α-Allylalanine
96886-56-5 ≥98.0%(HPLC)
100mg
RMB 990.17 2025-02-21
TRC
A014933-250mg
a-Me-D-Gly(Allyl)-OH
96886-56-5
250mg
$ 645.00 2022-06-08
eNovation Chemicals LLC
Y1044305-100mg
(R)-2-Amino-2-methylpent-4-enoic acid
96886-56-5 95%
100mg
$80 2024-06-07
abcr
AB259179-1g
(R)-a-Allylalanine (H-D-aMeGly(All)-OH); .
96886-56-5
1g
€842.20 2025-03-19
eNovation Chemicals LLC
Y0993621-1g
(R)-2-amino-2-methylpent-4-enoic acid
96886-56-5 95%
1g
$300 2025-02-19

(2R)-2-amino-2-methyl-pent-4-enoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Amberlite IR 120
リファレンス
Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acids
Serra, Massimo ; Bernardi, Eric ; Marrubini, Giorgio ; De Lorenzi, Ersilia ; Colombo, Lino, European Journal of Organic Chemistry, 2019, 2019(4), 732-741

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; reflux → rt
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, reflux
リファレンス
Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives
Wang, Tianli; Yu, Zhaoyuan; Hoon, Ding Long; Phee, Claire Yan; Lan, Yu; et al, Journal of the American Chemical Society, 2016, 138(1), 265-271

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate ,  Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium diisopropylamide
1.3 -
リファレンス
Study of a new asymmetric synthesis of α-amino acids
Hu, Ai-Guo; Wang, Shan-Wei; Zhao, Xue-Mei; Wang, Ji-Tao, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
リファレンス
Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditions
Belokon, Y. N.; North, M.; Churkina, T. D.; Ikonnikov, N. S.; Maleev, V. I., Tetrahedron, 2001, 57(13), 2491-2498

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids
Belokon, Yu. N.; Kochetkov, K. A.; Churkina, T. D.; Ikonnikov, N. S.; Chesnokov, A. A.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; Garbaccio, R. M., Science of Synthesis, 2006, , 385-482

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine
Belokon, Yu. N.; Bakhmutov, V. I.; Chernoglazova, N. I.; Kochetkov, K. A.; Vitt, S. V.; et al, Journal of the Chemical Society, 1988, (1988), 305-12

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
1.2 Reagents: Silica
リファレンス
The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen)
Belokon', Yuri N.; Davies, R. Gareth; Fuentes, Jose A.; North, Michael; Parsons, Teresa, Tetrahedron Letters, 2001, 42(45), 8093-8096

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  9 h, 20 - 25 °C
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
リファレンス
Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries
Saghyan, Ashot S.; Dadayan, Ani S.; Dadayan, Slavik A.; Mkrtchyan, Anna F.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Enantiospecific alkylations of alanine
Alonso, Francisco; Davies, Stephen G.; Elend, Almut S.; Haggitt, Jane L., Journal of the Chemical Society, 1998, (1998), 257-264

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones
Zydowsky, Thomas M.; De Lara, Edwin; Spanton, Stephen G., Journal of Organic Chemistry, 1990, 55(20), 5437-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
リファレンス
Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde
Belokon, Y. N.; Chernoglazova, N. I.; Kochetkov, C. A.; Garbalinskaya, N. S.; Belikov, V. M., Journal of the Chemical Society, 1985, (1985), 171-2

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene
1.2 -
リファレンス
Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids
Belokon, Yuri N.; Kochetkov, Konstantin A.; Churkina, Tatiana D.; Ikonnikov, Nikolai S.; Chesnokov, Alexey A.; et al, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexes
Sagiyan, A. S.; Dzhamgaryan, S. M.; Grigoryan, G. L.; Kagramanyan, S. R.; Ovsepyan, G. Ts.; et al, Khimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
リファレンス
New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditions
Sagiyan, A. S.; Dadayan, S. A.; Oganesyan, A. Kh.; Ikonnikov, N. S.; Nelokon, Yu. N.; et al, Hayastani Kimiakan Handes, 2005, 58(3), 65-73

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Acetone ,  Water ;  16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
リファレンス
Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid
Alonso, Francisco; Davies, Stephen G.; Elend, Almut S.; Leech, Michael A.; Roberts, Paul M.; et al, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagine
Laue, Klaus W.; Muck-Lichtenfeld, Christian; Haufe, Gunter, Tetrahedron, 1999, 55(34), 10413-10424

(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials

(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid
A858663
清らかである:99%
はかる:1g
価格 ($):236.0